METHYL 4-DIETHYLAMINOBENZOATE METHYL 4-DIETHYLAMINOBENZOATE
Brand Name: Vulcanchem
CAS No.: 91563-80-3
VCID: VC3789813
InChI: InChI=1S/C12H17NO2/c1-4-13(5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3
SMILES: CCN(CC)C1=CC=C(C=C1)C(=O)OC
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

METHYL 4-DIETHYLAMINOBENZOATE

CAS No.: 91563-80-3

Cat. No.: VC3789813

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

METHYL 4-DIETHYLAMINOBENZOATE - 91563-80-3

Specification

CAS No. 91563-80-3
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name methyl 4-(diethylamino)benzoate
Standard InChI InChI=1S/C12H17NO2/c1-4-13(5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3
Standard InChI Key NRZLHHHHUNKJOP-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C(=O)OC
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 4-diethylaminobenzoate is systematically named as the methyl ester of 4-diethylaminobenzoic acid. Its structure consists of a benzoate backbone substituted with a diethylamino group at the para position, conferring both lipophilic and electron-donating properties . Key identifiers include:

PropertyValueSource
CAS Registry Number91563-80-3
Molecular FormulaC12H17NO2\text{C}_{12}\text{H}_{17}\text{NO}_2
Molecular Weight207.27 g/mol
IUPAC NameMethyl 4-(diethylamino)benzoate

The compound’s molecular structure has been analyzed using computational methods, revealing a molar refractivity of 61.60 and a polar surface area of 29.5 Ų . These parameters suggest moderate polarity, aligning with its solubility in organic solvents like dimethylformamide (DMF) and toluene .

SolventConcentration (mg/mL)Storage Temperature
DMSO10-20°C
Ethanol54°C
Polyethylene glycol 3002RT

Stability studies indicate that the compound degrades under prolonged exposure to light or oxidizing agents, necessitating storage in airtight containers at room temperature (15–25°C) .

Synthetic Applications in Photopolymerization

Methyl 4-diethylaminobenzoate serves as a critical component in photopolymerizable compositions, particularly in the production of printed circuit boards and resist materials . Its role as a co-initiator involves synergizing with acridine derivatives to enhance the efficiency of free-radical polymerization under UV light.

Mechanism of Action

In a typical formulation, the compound donates electrons to photoexcited acridine compounds (e.g., β-(acridin-9-yl)acrylate), generating reactive radicals that initiate cross-linking in acrylate monomers . This process is exemplified in the synthesis of 1,4-butylene-bis-β-(acridin-9-yl) acrylate, where methyl 4-diethylaminobenzoate facilitates ester interchange reactions at elevated temperatures (140–200°C) .

Industrial Relevance

The compound’s ability to accelerate polymerization without residual coloration makes it ideal for high-precision lithography. Patent data highlight its use in combination with trimethylolpropane triacrylate and pentaerythritol tetraacrylate to produce durable, light-sensitive resins .

Hazard MitigationProtocol
Personal Protective Equipment (PPE)Gloves, goggles, and lab coats required
VentilationUse in fume hoods to avoid inhalation
Spill ManagementAbsorb with inert material and dispose as hazardous waste

Ecotoxicological assessments classify the compound as “slightly hazardous” to aquatic ecosystems, necessitating compliance with local regulations for disposal .

Future Research Directions

Despite its established applications, gaps persist in understanding the compound’s pharmacokinetics and long-term environmental impact. Further studies could explore:

  • Biodegradability: Assessing microbial degradation pathways in soil and water systems.

  • Alternative Syntheses: Developing greener catalytic methods to reduce reliance on halogenated solvents .

  • Expanded Industrial Uses: Investigating its potential in 3D printing resins or photovoltaic materials.

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